2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-fluorobenzyl)acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of benzazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzazepine Core: This step often involves cyclization reactions using appropriate precursors.
Functionalization: Introduction of the dimethoxy and fluorobenzyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the benzazepine core.
Substitution: Substitution reactions may occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-fluorobenzyl)acetamide may have applications in various fields, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzazepines can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar core structure.
3-Fluorobenzylamine: Shares the fluorobenzyl group.
Uniqueness
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-fluorobenzyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H21FN2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21FN2O4/c1-27-18-9-15-6-7-24(21(26)11-16(15)10-19(18)28-2)13-20(25)23-12-14-4-3-5-17(22)8-14/h3-10H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
NCYCTZWAHJYANQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCC3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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